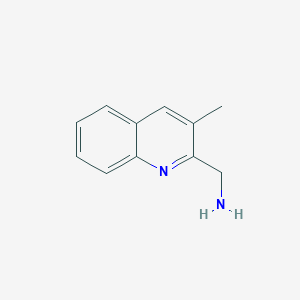
(3-Methylquinolin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylquinolin-2-yl)methanamine is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylquinolin-2-yl)methanamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
(3-Methylquinolin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-Methylquinolin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylquinolin-2-yl)methanamine involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which has a wide range of applications in medicinal chemistry.
2-Methylquinoline: A closely related compound with similar chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct chemical reactivity.
Uniqueness
(3-Methylquinolin-2-yl)methanamine is unique due to the presence of the methanamine group at the 2-position of the quinoline ring, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.
Biological Activity
(3-Methylquinolin-2-yl)methanamine, a derivative of quinoline, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol. Its structure features a quinoline ring substituted with a methyl group at position 3 and a methanamine group at position 2. This unique arrangement contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| CAS No. | 1027763-54-7 |
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | BREJNLQOGBKWDT-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may function by:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation: It may interact with receptors, altering signaling pathways that are crucial for cell function.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity Study
A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Activity Research
In vitro assays using human cancer cell lines demonstrated that compounds structurally related to this compound inhibited cell growth significantly. For example, a related compound showed an IC50 value of approximately 20 µM against MDA-MB-231 breast cancer cells, suggesting that this compound could exhibit similar properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:
| Compound | Biological Activity | MIC/IC50 Values |
|---|---|---|
| Quinoline | Antimicrobial | MIC = 15 µg/mL |
| 2-Methylquinoline | Anticancer | IC50 = 25 µM |
| This compound | Antimicrobial/Anticancer | MIC = 10–50 µg/mL |
Properties
CAS No. |
1027763-54-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3-methylquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3 |
InChI Key |
BREJNLQOGBKWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















